molecular formula C5H12ClNO2S B1404968 (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride CAS No. 1392745-31-1

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Cat. No. B1404968
M. Wt: 185.67 g/mol
InChI Key: LRCGEDCMPFJUSI-NUBCRITNSA-N
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Description

“®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C7H16ClNO2S . It’s part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety, which serves as the unprecedented polar head of the mesogens .


Molecular Structure Analysis

The molecular structure of “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is represented by the linear formula C7H16ClNO2S . This compound is part of the pyrrolidine family, which are cyclic secondary amines .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives often involve the functionalization of the pyrrolidine ring. For instance, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .

Scientific Research Applications

  • Green Metric Evaluation in Synthesis

    • (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride is used in the modified synthesis of pharmaceutical intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine. This method is notable for its improved green metrics, indicating less waste generation (Gilbile, Bhavani, & Vyas, 2017).
  • Organocatalysis in Asymmetric Synthesis

    • Derivatives of (R)-3-(Methylsulfonyl)pyrrolidine, like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, are used as efficient organocatalysts for asymmetric Michael addition in the synthesis of various compounds, demonstrating high yield and stereoselectivity (Singh et al., 2013).
  • Molecular Conformation Studies

    • Studies on compounds closely related to (R)-3-(Methylsulfonyl)pyrrolidine, such as tetrahydro-1H-pyrazolo[4,3-c]pyridines, help in understanding molecular conformations and intermolecular interactions, which are crucial in drug design (Sagar et al., 2017).
  • Antimicrobial Applications

    • Related compounds like trichloro- and tetrachloro-4-(methylsulfonyl) pyridines have been found effective as antimicrobials in industrial preservatives, particularly against microorganisms causing deterioration in industrial systems (Wolf & Bobalek, 1967).
  • Role in Chemical Synthesis and Structural Analysis

    • The compound plays a role in the synthesis of various heterocyclic compounds and aids in understanding their structural properties, which is essential for developing new pharmaceuticals and materials (Williams, Loakes, & Brown, 1998).
  • Electrochemical Applications

    • Sulfonyl-substituted cyclometallating ligands, related to (R)-3-(Methylsulfonyl)pyrrolidine, are used in the development of iridium(III) complexes with potential applications in light-emitting electrochemical cells (Ertl et al., 2015).

Future Directions

The future directions in the research and application of pyrrolidine derivatives like “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” could involve the development of ionic liquid crystals (ILCs) using pyrrolidinium cation . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature .

properties

IUPAC Name

(3R)-3-methylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCGEDCMPFJUSI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
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(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
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(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
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(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

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